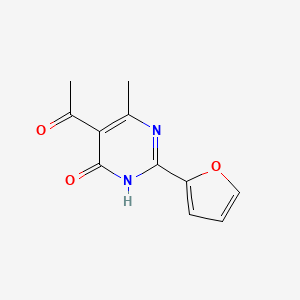

N-(isoxazol-4-yl)-2,3,4-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . They have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The isoxazole ring contains a labile N–O bond capable of cleavage, allowing one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis

Isoxazoles are especially synthetically useful due to their synthetic availability, special chemical properties, and widespread practical use . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific compound. The presence of various groups on the isoxazole ring can impart different properties .科学的研究の応用

- Oxazole derivatives, including 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide , have shown promising antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them for their effectiveness against bacteria and fungi . Investigating its specific antimicrobial targets and mechanisms could lead to novel therapeutic agents.

- Oxazole derivatives have been studied for their anticancer activity. Although specific data on 2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide are limited, exploring its effects on cancer cell lines could reveal insights into its potential as an antitumor agent. Further research is warranted in this area .

- The compound’s structural resemblance to COX-2 inhibitors (such as oxaprozin) suggests that it might interfere with cyclooxygenase enzymes involved in inflammation. Further studies are needed to validate this potential application .

Antimicrobial Activity

Anticancer Potential

COX-2 Inhibition

作用機序

The mechanism of action of isoxazole derivatives can vary widely depending on the specific compound and its biological activity. Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Isoxazoles continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .

特性

IUPAC Name |

2,3,4-trimethoxy-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-17-10-5-4-9(11(18-2)12(10)19-3)13(16)15-8-6-14-20-7-8/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFPNCDLZYBJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NC2=CON=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isoxazol-4-yl)-2,3,4-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2676123.png)

![Pyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2676125.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2676126.png)

![2-(3-methylphenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2676127.png)

![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)

![3-[5-Chloro-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2676136.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-methylbenzamide](/img/structure/B2676137.png)

![N-(4-cyanothian-4-yl)-5-oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2676141.png)